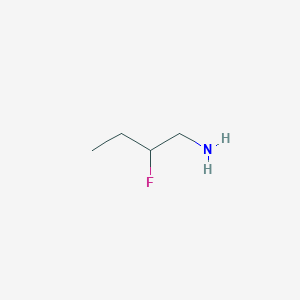

2-Fluorobutan-1-amine

Description

Significance of Organofluorine Chemistry in Advanced Materials and Specialized Molecules

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has had a profound impact on various scientific and technological fields. wikipedia.org The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional stability to molecules. nih.gov Fluorine's high electronegativity and small size significantly alter the physical, chemical, and biological properties of organic compounds. numberanalytics.comnumberanalytics.com

The incorporation of fluorine can lead to:

Enhanced Thermal Stability and Chemical Resistance: The strength of the C-F bond makes fluorinated compounds resistant to degradation under harsh conditions. numberanalytics.com

Modified Electronic Properties: Fluorine's electron-withdrawing nature can influence the acidity, basicity, and reactivity of nearby functional groups. cas.cn

Unique Surface Properties: Fluorinated materials often exhibit low surface energy, leading to applications as water and oil repellents. wikipedia.org

These properties have led to the widespread use of organofluorine compounds in advanced materials such as high-performance fluoropolymers, in pharmaceuticals to enhance metabolic stability and bioavailability, and in agrochemicals. numberanalytics.comresearchgate.net

Overview of Amine Chemistry and its Synthetic Utility

Amines, organic derivatives of ammonia (B1221849), are fundamental building blocks in organic synthesis. enamine.net They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. Primary amines, such as 2-Fluorobutan-1-amine, are particularly valuable due to the presence of two hydrogen atoms on the nitrogen, allowing for a wide range of chemical transformations. enamine.net

The synthetic utility of amines stems from their:

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes amines excellent nucleophiles, enabling them to participate in a variety of bond-forming reactions.

Basicity: Amines are weak bases and can be protonated to form ammonium (B1175870) salts.

Role as Precursors: They are key intermediates in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. rsc.org

Contextualization of this compound within Contemporary Research

This compound (CAS No: 66679-41-2) is a chiral primary amine that incorporates a fluorine atom at the 2-position of the butane (B89635) chain. bldpharm.com Its structure combines the key features of both organofluorine and amine chemistry. While extensive research specifically on this compound is not widely published, its significance can be understood by examining the research trends for structurally similar chiral fluorinated amines.

The presence of both a fluorine atom and an amine group on a chiral backbone makes this compound a potentially valuable building block for the synthesis of complex, high-value molecules. cas.cn Research into chiral fluorinated amines is driven by the need for novel pharmaceuticals and agrochemicals with improved properties. bioorganica.com.uabohrium.com The fluorine atom can modulate the basicity of the amine, which can be advantageous in drug design by improving bioavailability. cas.cn Furthermore, the chirality of the molecule allows for stereoselective interactions with biological targets.

Given the increasing interest in small, fluorinated building blocks for combinatorial chemistry and drug discovery, this compound and its derivatives are poised to be of significant interest to the research community. Its hydrochloride salt (CAS No: 1384429-67-7) is also commercially available for research purposes. fluorochem.co.ukbiosynth.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluorobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FN/c1-2-4(5)3-6/h4H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKBUSOWCWGWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluorobutan 1 Amine

Strategies for Carbon-Fluorine Bond Formation at C-2

The introduction of a fluorine atom at the C-2 position of the butane (B89635) chain is a critical step in the synthesis of 2-fluorobutan-1-amine. This transformation can be achieved through several distinct strategies, primarily categorized as nucleophilic or electrophilic fluorination.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻) in an SN2 reaction. This is a common and cost-effective method for C-F bond formation. princeton.edu The success of these reactions often depends on the choice of the fluoride source, the solvent, and the nature of the substrate's leaving group.

Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), which are inexpensive but can suffer from low solubility and nucleophilicity in organic solvents. researchgate.netharvard.edu To overcome these issues, crown ethers or phase-transfer catalysts are often employed to enhance the fluoride anion's reactivity. researchgate.netharvard.edu Another strategy involves using latent sources of hydrogen fluoride (HF), such as the combination of benzoyl fluoride and an alcohol, which generates HF in situ for catalyst-controlled C–F bond formation. princeton.edu

A key application of nucleophilic fluorination for synthesizing β-fluoroamines is the ring-opening of aziridines. princeton.edu In a typical sequence, a precursor like 1-aminobutan-2-ol can be converted into a cyclic aziridinium (B1262131) ion intermediate. Subsequent attack by a nucleophilic fluoride source opens the ring to yield the desired this compound framework. This method benefits from the anchimeric assistance of the neighboring amino group, which facilitates the displacement reaction. acs.org

Table 1: Selected Nucleophilic Fluorination Reagents and Promoters

| Reagent/System | Description | Application Context |

| KF / Crown Ether | Potassium fluoride's solubility and nucleophilicity are enhanced by crown ethers like 18-crown-6. harvard.edu | General SN2 displacement of sulfonates or halides. |

| CsF | More soluble and reactive than KF in aprotic polar solvents. researchgate.netharvard.edu | Effective for displacing leaving groups on secondary carbons. |

| (Diethylamino)sulfur trifluoride (DAST) | A versatile deoxofluorinating agent that converts alcohols to alkyl fluorides. harvard.edu | Conversion of 1-aminobutan-2-ol derivatives to this compound. |

| Benzoyl Fluoride / Alcohol | Serves as a latent source of HF for catalyzed reactions. princeton.edu | Lewis base-catalyzed hydrofluorination of aziridines. princeton.edu |

| Tri-tert-butanolamine | Acts as a promoter that enhances the reactivity of alkali metal fluorides through hydrogen bonding. researchgate.net | Improves efficiency in SN2 fluorination reactions. researchgate.net |

Electrophilic Fluorination Methodologies

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine equivalent ("F⁺") to a nucleophilic carbon center, such as an enolate, a silyl (B83357) enol ether, or an organometallic species. wikipedia.org This approach is an alternative to nucleophilic methods, particularly when the precursor is electron-rich. wikipedia.org

The most common and effective electrophilic fluorinating agents are those containing a nitrogen-fluorine (N-F) bond. harvard.eduwikipedia.org These reagents are generally more stable and safer to handle than older agents like elemental fluorine. Prominent examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgchinesechemsoc.org The reactivity of these agents is tuned by the electron-withdrawing groups attached to the nitrogen, which polarize the N-F bond and increase the electrophilicity of the fluorine atom. wikipedia.org

For the synthesis of this compound, an electrophilic fluorination strategy could involve the α-fluorination of a butanal or butanone derivative, followed by conversion of the carbonyl group into the required aminomethyl or amino group. For instance, the enolate of a protected 2-butanone (B6335102) derivative could be treated with Selectfluor® to introduce the fluorine atom at the C-2 position.

Table 2: Common Electrophilic N-F Fluorinating Reagents

| Reagent | Acronym | Key Features |

| N-Fluorobenzenesulfonimide | NFSI | A highly effective and widely used crystalline solid for fluorinating a range of nucleophiles. wikipedia.org |

| Selectfluor® (F-TEDA-BF₄) | A commercially available, stable, and powerful dicationic fluorinating agent. harvard.eduwikipedia.org | |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective reagent used for the fluorination of organometallic compounds like Grignard reagents. wikipedia.org |

| N-Fluoropyridinium Salts | Their reactivity can be adjusted by changing substituents on the pyridine (B92270) ring. harvard.edu |

Stereospecific Fluorination Protocols

Stereospecific reactions are those in which the stereochemistry of the starting material exclusively determines the stereochemistry of the product. In the context of this compound synthesis, such protocols are essential for producing a single stereoisomer from a chiral, enantiomerically pure precursor.

One of the most effective stereospecific methods is the nucleophilic ring-opening of a chiral aziridine (B145994). princeton.edu If an enantiopure amino alcohol, such as (S)-1-aminobutan-2-ol, is converted into an aziridinium ion, the subsequent SN2 attack by fluoride occurs with inversion of configuration at the C-2 center, leading to (R)-2-fluorobutan-1-amine. This process allows the stereochemistry of the readily available amino alcohol precursor to be directly transferred to the fluorinated product.

Another established stereospecific method is the fluorodehydroxylation of chiral alcohols using reagents like DAST. This reaction typically proceeds with inversion of configuration, allowing a chiral butan-2-ol derivative (with the amine precursor already in place) to be converted into the corresponding fluoroamine with predictable stereochemistry.

Enantioselective and Diastereoselective Synthesis of this compound

Achiral starting materials can be converted into chiral, enantioenriched this compound through enantioselective synthesis, which employs chiral catalysts or auxiliaries. Diastereoselective methods are used when a new stereocenter is created in a molecule that already contains one or more stereocenters.

Chiral Auxiliaries and Catalytic Asymmetric Induction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. illinois.edu After the desired transformation, the auxiliary is removed, yielding the enantioenriched product. A powerful and widely used strategy for the asymmetric synthesis of fluorinated amines involves the use of N-tert-butylsulfinyl imines (Ellman's imines). bioorganica.com.uacas.cncas.cn In this approach, a precursor aldehyde (e.g., 2-fluorobutanal) is condensed with an enantiopure tert-butanesulfinamide. The resulting N-sulfinylimine then undergoes a diastereoselective addition or reduction, where the bulky sulfinyl group directs the incoming nucleophile or hydride to one face of the imine. Subsequent removal of the sulfinyl group affords the chiral primary amine. cas.cn

Catalytic asymmetric induction uses a substoichiometric amount of a chiral catalyst to generate a chiral product. frontiersin.orgresearchgate.net This is often a more atom-economical approach than using chiral auxiliaries. researchgate.net For the synthesis of β-fluoroamines, methods have been developed that use chiral Lewis acid catalysts to control the enantioselective ring-opening of meso-epoxides or aziridines with a fluoride source. princeton.edu For example, a dual-catalyst system comprising a chiral Lewis acid and an amine can achieve high enantioselectivity in the hydrofluorination of aziridines. princeton.edu

Table 3: Examples of Asymmetric Strategies for Fluoroamine Synthesis

| Strategy | Chiral Source | Substrate Type | Result |

| Chiral Auxiliary | N-tert-butanesulfinamide | Fluorinated Aldehydes/Imines | High diastereoselectivity in nucleophilic additions or reductions. cas.cncas.cn |

| Chiral Auxiliary | Ni(II) complex of a chiral ligand and a glycine (B1666218) Schiff base | Glycine Schiff base | Asymmetric alkylation with fluoroalkyl halides to produce fluorinated amino acids. mdpi.com |

| Asymmetric Catalysis | Chiral Lewis Acid / Amine Cocatalyst | Aziridines | Enantioenriched β-fluoroamines via asymmetric ring-opening. princeton.edu |

| Asymmetric Catalysis | Chiral Titanium Catalyst | β-Keto Esters | Enantioselective fluorination using an electrophilic fluorine source. illinois.edu |

Chemoenzymatic Synthetic Routes: Applications of Imine Reductases and Transaminases

Chemoenzymatic synthesis leverages the high selectivity of enzymes for key transformations within a synthetic sequence. nih.gov Biocatalysis offers mild reaction conditions and exceptional stereocontrol, making it a powerful tool for producing chiral amines. researchgate.netnih.gov

Imine reductases (IREDs) and reductive aminases (RedAms) are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to amines. uniovi.esresearchgate.net These enzymes can be used in a one-pot reductive amination of a ketone with an amine donor. acs.org To synthesize this compound, 1-fluorobutan-2-one would be reacted with an amine donor (like ammonia) in the presence of an appropriate (R)- or (S)-selective IRED or RedAm. This approach can provide direct access to the target chiral amine with high conversion and excellent enantiomeric excess (ee). uniovi.esacs.org Research on α-fluoroacetophenones has shown that fungal RedAms can yield β-fluoro primary or secondary amines with over 90% conversion and enantiomeric excesses between 85% and 99%. uniovi.es

Amine transaminases (ATAs) are another important class of enzymes for chiral amine synthesis. nih.govacs.org They catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine or isopropylamine) to a prochiral ketone acceptor, using pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.gov The asymmetric synthesis of this compound could be achieved by the transamination of 1-fluorobutan-2-one. A key challenge with transaminases can be the unfavorable reaction equilibrium, but various strategies exist to drive the reaction to completion. researchgate.netnih.gov

Table 4: Chemoenzymatic Approaches to Chiral Fluoroamines

| Enzyme Class | Reaction Type | Substrate Example | Key Advantages |

| Imine Reductase (IRED) / Reductive Aminase (RedAm) | Asymmetric Reductive Amination | α-Fluoroketone + Amine Donor | High conversion and enantioselectivity; theoretically quantitative yield. uniovi.esresearchgate.net |

| Amine Transaminase (ATA) | Asymmetric Transamination | α-Fluoroketone + Amine Donor | High stereoselectivity; does not require an external, costly cofactor regeneration system (co-product removal drives the reaction). researchgate.netnih.gov |

Diastereodivergent Synthesis Strategies for Fluorinated Amines

Diastereodivergent synthesis provides a powerful approach to access multiple diastereoisomers of a target molecule from a common intermediate by simply tuning the reaction conditions. This strategy is particularly valuable in the synthesis of complex fluorinated amines where stereochemistry plays a crucial role in biological activity.

A notable diastereodivergent protocol for the synthesis of amino fluorohydrins from conformationally biased allylic amines has been developed. ox.ac.ukacs.org This method relies on the stereoselective epoxidation of the allylic amine followed by a regioselective and stereospecific ring-opening with a fluoride source. The diastereoselectivity of the initial epoxidation can be controlled by the stoichiometry of the Lewis acid, HBF₄·OEt₂. acs.org

With 2 equivalents of HBF₄·OEt₂: The epoxidation occurs on the face of the olefin proximal to the amino group, directed by hydrogen bonding from the in situ formed ammonium (B1175870) ion. ox.ac.ukacs.org

With 20 equivalents of HBF₄·OEt₂: The epoxidation preferentially occurs on the opposite face of the olefin. ox.ac.ukacs.org

In both scenarios, the subsequent ring-opening of the epoxide by the fluoride ion from the BF₄⁻ counter-ion proceeds via an Sₙ2-type mechanism at the carbon atom distal to the ammonium moiety, resulting in an inversion of configuration. acs.org This allows for the selective formation of two different diastereomers of the corresponding amino fluorohydrin from the same starting material. ox.ac.ukacs.org

Another strategy involves the reaction of chiral benzylic nucleophiles with fluorinated imines, which proceeds with high stereocontrol to yield the corresponding amines as single diastereoisomers. acs.orgnih.gov The selectivity of subsequent cyclization reactions can be tuned in a diastereodivergent manner by altering the reaction conditions, providing access to different diastereomeric cyclic β-amino acid derivatives. acs.orgnih.gov

Furthermore, the concept of "fluorine-based diastereodivergence" has been observed in the aza-Henry (nitro-Mannich) reaction. nih.gov In certain cases, the presence of a fluorine atom on the nitroalkane pronucleophile can reverse the inherent anti-diastereoselectivity of the reaction to favor the syn-product. nih.gov This reversal is influenced by the substrate and catalyst, highlighting a subtle interplay of electronic and steric effects that can be exploited for diastereodivergent synthesis. nih.gov

| Starting Material | Reagents | Key Transformation | Diastereomeric Outcome |

| Conformationally biased allylic amine | 1. HBF₄·OEt₂ (2 equiv), 2. m-CPBA | Ammonium-directed epoxidation, followed by Sₙ2 fluoride ring-opening. ox.ac.ukacs.org | Diastereomer 1 |

| Conformationally biased allylic amine | 1. HBF₄·OEt₂ (20 equiv), 2. m-CPBA | Epoxidation on the sterically less hindered face, followed by Sₙ2 fluoride ring-opening. ox.ac.ukacs.org | Diastereomer 2 |

| Chiral benzylic nucleophile and fluorinated imine | Varies | Stereocontrolled addition. acs.orgnih.gov | Single diastereoisomer |

| α-Fluoro nitroalkane and imine | Chiral catalyst | Aza-Henry reaction. nih.gov | Potential for syn or anti diastereomer depending on substrate. nih.gov |

Amination Protocols for this compound Derivatives

The introduction of the amine functionality is a critical step in the synthesis of this compound. Both direct and reductive amination strategies are employed, each with its own set of advantages and challenges.

Direct amination involves the direct conversion of a suitable precursor to the amine. One common approach is the nucleophilic substitution of a leaving group with an amine source. For instance, a common synthetic route for similar compounds involves reacting a precursor like 4-fluorobutan-1-ol with ammonia (B1221849) or an amine, often requiring a catalyst and elevated temperatures. smolecule.com

Reductive amination is a widely used and versatile method for synthesizing amines from carbonyl compounds (aldehydes or ketones). youtube.commasterorganicchemistry.com The process involves the initial formation of an imine or enamine intermediate from the reaction of the carbonyl compound with an amine, followed by in-situ reduction. youtube.commasterorganicchemistry.com This method is highly effective for producing primary, secondary, and tertiary amines. youtube.comuni-bayreuth.de

For the synthesis of primary amines, such as this compound, reductive amination of a corresponding aldehyde or ketone with ammonia is a key strategy. researchgate.net A variety of reducing agents can be employed, including:

Sodium borohydride (B1222165) (NaBH₄) masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com

Catalytic hydrogenation (e.g., H₂/Pd, Pt) youtube.com

Sodium cyanoborohydride is particularly useful as it can selectively reduce the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.com The reaction is typically carried out in a one-pot procedure under mildly acidic conditions (pH ~5) to facilitate imine formation. youtube.com Recent advancements have focused on the use of more sustainable and reusable catalysts, such as those based on iron and cobalt/scandium, for reductive amination with hydrogen gas. uni-bayreuth.deresearchgate.net

| Carbonyl Precursor | Amine Source | Reducing Agent | Key Features |

| Aldehyde/Ketone | Ammonia | NaBH₃CN | One-pot procedure, selective for imine reduction. masterorganicchemistry.com |

| Aldehyde/Ketone | Ammonia | H₂ with Fe or Co/Sc catalyst | Use of heterogeneous, earth-abundant metal catalysts. uni-bayreuth.deresearchgate.net |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH(OAc)₃ | Alternative to NaBH₃CN, avoids cyanide. masterorganicchemistry.com |

Synthetic Route Optimization and Yield Enhancement

Optimizing the synthetic route to this compound is crucial for improving efficiency, reducing costs, and ensuring scalability. chiroblock.com This involves a multi-faceted approach that considers reaction conditions, catalyst selection, and process design.

Key areas for optimization include:

Catalyst Development: The development of highly active and selective catalysts can significantly enhance reaction rates and yields. For instance, the use of a nanostructured, bimetallic Co/Sc catalyst has been shown to be effective for both borrowing hydrogen and reductive amination reactions, providing a broad product scope and good functional group tolerance. uni-bayreuth.de

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, solvent, and stoichiometry can have a dramatic impact on the outcome of a reaction. For example, in iron-catalyzed reductive amination, the amount of ammonia was found to strongly influence the yield by minimizing self-coupling reactions of the carbonyl compound. researchgate.net

Process Design: The shift from batch to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. chiroblock.com Continuous flow reactors can provide better control over reaction parameters and facilitate the isolation of products. smolecule.com

Algorithmic Approaches: Computational tools and algorithms, such as SPARROW (Synthesis Planning And Rewards-based Route Optimization Workflow), are being developed to aid in the selection of optimal synthetic routes by balancing factors like cost, utility, and the probability of reaction success. arxiv.org

| Optimization Strategy | Example | Benefit |

| Catalyst Selection | Use of nanostructured Co/Sc bimetallic catalyst. uni-bayreuth.de | High efficiency, broad scope, reusability. uni-bayreuth.de |

| Condition Tuning | Optimizing ammonia concentration in reductive amination. researchgate.net | Increased yield, reduced byproducts. researchgate.net |

| Process Innovation | Implementation of continuous flow reactors. smolecule.comchiroblock.com | Improved safety, scalability, and control. chiroblock.com |

| Computational Design | Utilizing algorithms for route selection. arxiv.org | Balances cost, utility, and success probability. arxiv.org |

Advanced Purification and Isolation Techniques for Stereoisomers

The synthesis of this compound can result in a mixture of stereoisomers. The separation and purification of these isomers are critical, as different stereoisomers can exhibit distinct biological activities.

Advanced purification techniques employed for the isolation of stereoisomers include:

Flash Column Chromatography: A standard and widely used technique for separating compounds based on their differential adsorption to a stationary phase. acs.org Gradient elution, where the polarity of the mobile phase is gradually changed, is often used to improve separation. acs.org In some cases, derivatization of the product mixture can facilitate chromatographic separation. acs.org

Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique used for the purification of compounds. google.com Chiral stationary phases (CSPs) are specifically designed to separate enantiomers.

Crystallization: If the stereoisomers are crystalline solids, fractional crystallization can be an effective method for separation. The formation of diastereomeric salts by reacting a racemic amine with a chiral acid is a classical resolution technique that relies on the differential solubility of the resulting diastereomeric salts.

The purity and stereochemical integrity of the isolated isomers are typically confirmed using analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to determine the structure and relative stereochemistry of the molecule. acs.org

Mass Spectrometry (MS): To confirm the molecular weight of the compound. google.com

X-ray Crystallography: Provides unambiguous determination of the absolute and relative stereochemistry of crystalline compounds. nih.gov

| Technique | Principle | Application |

| Flash Column Chromatography | Differential adsorption on a stationary phase. acs.org | Separation of diastereomers and other impurities. acs.org |

| Preparative HPLC | High-resolution separation, often with chiral stationary phases. google.com | Isolation of enantiomers and diastereomers. |

| Crystallization | Differential solubility of crystalline solids. | Separation of diastereomers, often as diastereomeric salts. |

Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms

Reactions Involving the C-F Bond in 2-Fluorobutan-1-amine

The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally renders fluoroalkanes less reactive compared to their other halogen counterparts. However, under specific conditions, the C-F bond in this compound can participate in reactions.

Nucleophilic Substitution Reactions at the Fluorinated Carbon

Direct intermolecular nucleophilic substitution at the fluorine-bearing carbon in this compound is challenging due to the high bond dissociation energy of the C-F bond. Such reactions are generally very slow and require harsh conditions.

However, intramolecular nucleophilic substitution, where the amine functionality acts as the nucleophile, can be a more feasible pathway. This type of reaction, known as a cyclization, is entropically favored. The nitrogen atom of the primary amine can attack the carbon atom bonded to the fluorine, leading to the formation of a cyclic amine (a substituted aziridine (B145994) or azetidine, depending on the regioselectivity of the attack) and the displacement of the fluoride (B91410) ion. This intramolecular process proceeds through an SN2 mechanism, which involves the inversion of stereochemistry at the fluorinated carbon center. The feasibility of such a reaction is influenced by the conformational flexibility of the molecule and the stability of the resulting ring structure.

Table 1: Factors Influencing Intramolecular Nucleophilic Substitution

| Factor | Influence on Reactivity |

| Ring Size | Formation of 3- or 4-membered rings can be kinetically accessible. |

| Conformational Rigidity | Pre-organization of the molecule into a conformation that favors intramolecular attack can accelerate the reaction. |

| Nature of the Nucleophile | The inherent nucleophilicity of the primary amine is a key driver for the reaction. |

Elimination Reactions Leading to Fluorinated Olefins

Elimination reactions, specifically dehydrofluorination, can occur to form fluorinated olefins. In this process, a proton from the carbon adjacent to the C-F bond (the β-carbon) and the fluorine atom are removed. The strong electron-withdrawing nature of the fluorine atom increases the acidity of the β-hydrogens, making them more susceptible to abstraction by a base.

The mechanism for the elimination of fluorine is often an E1cb (Elimination, Unimolecular, conjugate Base) process, particularly with a poor leaving group like fluoride. This mechanism involves two steps:

A strong base removes a proton from the β-carbon, forming a carbanion intermediate.

The lone pair of electrons on the carbanion then expels the fluoride ion to form a double bond.

The rate of elimination for halogens follows the trend I > Br > Cl > F, making the dehydrofluorination of fluoroalkanes the most difficult among the haloalkanes. Catalysts, such as metal fluorides or supported metal catalysts, can be employed to facilitate these reactions by activating the C-F bond. For this compound, elimination would lead to the formation of a butenylamine isomer.

Reactions of the Primary Amine Functionality

The primary amine group in this compound is a site of rich chemical reactivity, readily undergoing reactions typical of primary alkylamines.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The primary amine can act as a nucleophile and react with alkylating agents, such as alkyl halides, to form secondary and tertiary amines. However, these reactions can be difficult to control and often lead to a mixture of products due to over-alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine.

N-Acylation: N-acylation is a highly efficient and common reaction for primary amines. This compound can react with acylating agents like acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride) is eliminated, and a proton is lost from the nitrogen to yield the N-acylated product. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Table 2: Common Acylating Agents for Primary Amines

| Acylating Agent | Product | Byproduct |

| Acetyl Chloride | N-(2-Fluorobutan-1-yl)acetamide | HCl |

| Acetic Anhydride (B1165640) | N-(2-Fluorobutan-1-yl)acetamide | Acetic Acid |

| Trifluoroacetic Anhydride (TFAA) | N-(2-Fluorobutan-1-yl)-2,2,2-trifluoroacetamide | Trifluoroacetic Acid |

Derivatization Reactions for Analytical or Synthetic Purposes

The primary amine functionality of this compound allows for various derivatization reactions, which are crucial for both enhancing its properties for analytical detection and for further synthetic transformations. Derivatization is a common strategy in gas chromatography-mass spectrometry (GC-MS) analysis of amine-containing compounds, such as amphetamine and its analogs, to improve their volatility, thermal stability, and chromatographic behavior. iu.eduresearchgate.net

Common derivatizing agents for primary amines include acylating agents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). gcms.cz These reagents react with the amine to form stable, volatile, and electron-capturing derivatives that are well-suited for GC-MS analysis with sensitive detection. gcms.cz The resulting derivatives often produce characteristic high molecular weight fragments in the mass spectrum, which aids in their identification and quantification. nih.gov

Table 3: Common Derivatizing Agents for GC-MS Analysis of Primary Amines

| Derivatizing Agent | Derivative Type | Key Advantages for GC-MS |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | High volatility, good for electron capture detection. iu.edu |

| Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionamide | Excellent sensitivity and chromatographic properties. gcms.cz |

| Heptafluorobutyric Anhydride (HFBA) | Heptafluorobutyramide | High sensitivity for electron capture detection. gcms.cz |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative | Increases volatility and thermal stability. |

Oxidative Transformations of the Amine Group

The primary amine group in this compound can undergo oxidative transformations, although the specific products will depend on the oxidizing agent and reaction conditions. The oxidation of primary aliphatic amines can be complex and may lead to a variety of products.

The electrochemical oxidation of primary aliphatic amines typically proceeds through the initial loss of an electron from the nitrogen atom to form a radical cation. nih.gov This intermediate can then undergo further reactions, such as deprotonation and subsequent oxidation, to form imines, which can be hydrolyzed to aldehydes or ketones. In some cases, oxidation can lead to the formation of oximes or even nitro compounds, though this often requires stronger oxidizing agents. libretexts.org The presence of the fluorine atom may influence the oxidation potential and the stability of the intermediates formed during the reaction.

Table 4: Potential Oxidation Products of Primary Amines

| Oxidizing Agent | Potential Product(s) |

| Mild Oxidizing Agents (e.g., I2/Base) | Imine |

| Peroxy Acids (e.g., m-CPBA) | Oxime, Nitroalkane |

| Potassium Permanganate (KMnO4) | Aldehyde/Carboxylic Acid (via imine hydrolysis and further oxidation) |

| Electrochemical Oxidation | Imine, Aldehyde (after hydrolysis) nih.gov |

Reactions with Nitrogen-Containing Reagents

The reactivity of this compound with nitrogen-containing reagents is dictated by the nucleophilic nature of its primary amino group. This reactivity is analogous to other primary amines, which readily react with various electrophilic nitrogen compounds.

Amide Formation: Primary amines like this compound are expected to react with acyl chlorides, acid anhydrides, and esters to form N-substituted amides. ocr.org.uk The reaction with a more reactive acylating agent, such as an acyl chloride, would likely proceed rapidly at room temperature, often in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the hydrochloric acid byproduct. libretexts.org

Imine Formation: The reaction of this compound with aldehydes and ketones would lead to the formation of imines, also known as Schiff bases. mdpi.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

Alkylation: The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation by alkyl halides. This reaction can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. msu.edu However, controlling the extent of alkylation can be challenging, often resulting in a mixture of products.

Reactions with Nitrous Acid: Primary aliphatic amines react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form diazonium salts. For primary amines like this compound, these aliphatic diazonium salts are highly unstable and readily decompose to form a mixture of products, including carbocations that can lead to alcohols, alkenes, and rearranged products.

A summary of expected reactions is presented in the table below.

| Reagent Type | Reagent Example | Expected Product |

| Acyl Halide | Acetyl chloride | N-(2-fluorobutyl)acetamide |

| Aldehyde | Benzaldehyde | N-benzylidene-2-fluorobutan-1-amine |

| Ketone | Acetone | N-(propan-2-ylidene)-2-fluorobutan-1-amine |

| Alkyl Halide | Methyl iodide | 2-Fluoro-N-methylbutan-1-amine |

Mechanistic Studies of Key Reactions

Detailed mechanistic studies, including the elucidation of reaction pathways, transition states, and kinetic or thermodynamic analyses, are not specifically documented for this compound in the available literature. The information below is based on established mechanisms for analogous reactions of primary amines.

Elucidation of Reaction Pathways and Transition States

The reaction pathways for primary amines are well-established in organic chemistry.

Amide Formation: The acylation of this compound with an acyl chloride is expected to proceed via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and, after deprotonation, yielding the corresponding amide.

Imine Formation: The formation of an imine from this compound and an aldehyde or ketone involves a nucleophilic addition-elimination pathway. The reaction is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. researchgate.net Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the C=N double bond of the imine. The transition state for the C-N bond formation in similar amine-catalyzed aldol (B89426) reactions has been studied theoretically and is often depicted as a chair-like conformation. researchgate.net

Hofmann Elimination: For quaternary ammonium salts derived from this compound, a Hofmann elimination reaction could be induced by a strong base. This E2 elimination reaction involves the abstraction of a proton from the β-carbon that is least sterically hindered, leading to the formation of the least substituted alkene (Hofmann's rule). The transition state of this reaction is described as "carbanion-like". libretexts.org

Kinetic and Thermodynamic Analyses of Transformations

Specific kinetic and thermodynamic data for transformations involving this compound are not available. However, general principles can be applied.

Kinetics: The rates of the reactions mentioned above are influenced by several factors. For nucleophilic substitution and addition reactions, the rate is dependent on the nucleophilicity of the amine and the electrophilicity of the reaction partner. The presence of the electron-withdrawing fluorine atom at the C2 position in this compound may have a slight inductive effect, potentially modulating the nucleophilicity of the amino group compared to a non-fluorinated analogue. Steric hindrance around the reacting centers will also play a significant role in determining the reaction rate.

Thermodynamics: The thermodynamic favorability of these reactions is generally high. The formation of stable amide and imine bonds is typically an exothermic process. For instance, the reaction of amines with acyl chlorides is driven by the formation of a strong C-N bond and the neutralization of the HCl byproduct. The equilibrium of imine formation can be shifted towards the product by the removal of water from the reaction mixture.

Detailed computational studies would be required to provide quantitative kinetic and thermodynamic parameters for the reactions of this compound. Such studies would involve calculating the energy profiles of the reaction pathways, including the energies of reactants, products, intermediates, and transition states.

In Depth Stereochemical Investigations of 2 Fluorobutan 1 Amine

Elucidation of Chirality and Absolute Configuration at C-2

The molecular structure of 2-Fluorobutan-1-amine features a stereocenter at the second carbon atom (C-2), rendering the molecule chiral. The C-2 atom is bonded to four distinct substituents: a fluorine atom (-F), an aminomethyl group (-CH₂NH₂), an ethyl group (-CH₂CH₃), and a hydrogen atom (-H). The presence of this chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers.

The absolute configuration of this stereocenter is designated as either (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. The assignment process involves prioritizing the four groups attached to the chiral center based on atomic number.

Cahn-Ingold-Prelog Priority Assignment for this compound:

Fluorine (-F): Highest priority (priority #1) due to the highest atomic number (Z=9).

Aminomethyl (-CH₂NH₂): The carbon is attached to a nitrogen (Z=7). This group has the next highest priority (priority #2).

Ethyl (-CH₂CH₃): The carbon is attached to another carbon (Z=6). This group has the third highest priority (priority #3).

Hydrogen (-H): Lowest priority (priority #4) due to the lowest atomic number (Z=1).

To determine the configuration, the molecule is oriented so that the lowest priority group (hydrogen) points away from the observer. The direction from the highest priority group (#1) to the second (#2) and then to the third (#3) is observed. A clockwise direction corresponds to the (R) configuration, while a counter-clockwise direction indicates the (S) configuration. chadsprep.com

Experimentally, determining the absolute configuration of chiral primary amines can be accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This often involves the use of a chiral derivatizing agent (CDA), such as α-fluorinated phenylacetic phenylselenoester. The amine reacts with the (R) and (S) enantiomers of the CDA to form a pair of diastereomers. The differing spatial arrangements of these diastereomers result in distinct chemical shifts in the ¹⁹F NMR spectrum. By comparing the experimental chemical shift differences with those predicted by Density Functional Theory (DFT) calculations, the absolute configuration of the original amine can be confidently assigned. nih.govresearchgate.net

Conformational Analysis and Dynamics

The flexibility of the carbon-carbon single bonds in this compound allows for the existence of multiple spatial arrangements, or conformations, which can be understood by analyzing the rotation around the C1-C2 and C2-C3 bonds.

Rotation around the C1-C2 and C2-C3 bonds gives rise to various staggered and eclipsed conformations. The staggered conformations, known as rotamers, are energy minima, while the eclipsed conformations represent energy maxima. The relative stability of these rotamers is determined by a combination of steric and electronic effects.

For the C1-C2 bond, the key substituents are the amino group, a hydrogen, and the C2-fluoroethyl group. For the C2-C3 bond, the substituents are fluorine, the aminomethyl group, an ethyl group, and hydrogen. The most stable conformations are those that minimize steric repulsion between the largest groups. Typically, an anti-periplanar arrangement, where the largest groups are 180° apart, is favored. However, in fluorinated alkanes, this is not always the case due to specific stereoelectronic interactions. nih.gov

Computational studies on similar small fluorinated molecules, like 1,2-difluoroethane, show that the gauche conformation can be more stable than the anti conformation. wikipedia.orgresearchgate.net This suggests that for this compound, conformations where the fluorine atom is gauche (at a 60° dihedral angle) to the amino group or the ethyl group may be surprisingly stable. The energy landscape is a complex surface with multiple minima corresponding to these stable rotamers, separated by rotational energy barriers.

Table 1: Predicted Relative Stability of C-C Bond Rotamers

| Dihedral Angle (F-C2-C1-N) | Conformation | Predicted Stability | Primary Influencing Factor(s) |

|---|---|---|---|

| ~60° | Gauche | High | Gauche effect, potential N-H···F hydrogen bonding |

| 180° | Anti | Moderate | Steric hindrance minimized |

| ~60° (F-C2-C3-C) | Gauche | High | Gauche effect (hyperconjugation) |

This table is illustrative, based on principles from related fluorinated compounds.

The conformational preferences in this compound are heavily influenced by specific intramolecular interactions involving the fluorine atom.

Intramolecular Hydrogen Bonding: The presence of a proton-donating amino group (-NH₂) and a proton-accepting fluorine atom creates the potential for a weak intramolecular hydrogen bond (N-H···F). ucla.edu Although covalently bound fluorine is a weak hydrogen bond acceptor, this interaction can provide additional stabilization to conformations where the amino group and fluorine are in close proximity, such as a gauche rotamer around the C1-C2 bond. escholarship.org The strength of this interaction can be modulated by electronic effects and steric compression. escholarship.org The formation of a stable five or six-membered ring via hydrogen bonding is a known stabilizing factor in molecular conformation. mdpi.comresearchgate.net Studies using NMR spectroscopy have established that through-space coupling between N-H protons and fluorine can serve as direct evidence for such bonding. ucla.edunih.gov

Diastereoselectivity and Enantioselectivity in Reactions

The chiral center at C-2 in this compound plays a crucial role in directing the stereochemical outcome of chemical reactions. When the molecule undergoes a reaction that creates a new stereocenter, the existing chirality often leads to a preferential formation of one diastereomer over the other, a phenomenon known as diastereoselectivity.

The stereoelectronic environment created by the fluorine atom and the amine group influences the trajectory of approaching reagents. For instance, in nucleophilic substitution or addition reactions, the molecule will adopt its lowest energy conformation, and reagents will preferentially attack from the less sterically hindered face. The fluorine atom's high electronegativity can also polarize the molecule, influencing the reactivity of nearby functional groups and further guiding the stereochemical pathway of a reaction.

The synthesis of β-fluoro amines often requires careful control of both relative and absolute stereochemistry. nih.gov For example, in reactions involving the formation of the C-C bond adjacent to the fluorine-bearing carbon, the fluorine atom can influence the facial selectivity of the reaction, leading to high diastereoselectivity. mcgill.ca Similarly, enantioselective syntheses aim to produce a single enantiomer of this compound, often employing chiral catalysts or auxiliaries that can distinguish between the two enantiotopic faces of a prochiral precursor. nih.gov

Influence of Fluorine on Stereoelectronic Effects

The fluorine atom in this compound exerts profound stereoelectronic effects that dictate its three-dimensional structure and chemical reactivity. These effects are a combination of its strong inductive properties and its ability to participate in hyperconjugative interactions.

Inductive Effect: As the most electronegative element, fluorine strongly withdraws electron density through the sigma bonds (a negative inductive effect, -I). This polarization affects bond lengths, bond angles, and the acidity/basicity of nearby functional groups. For example, the inductive withdrawal by fluorine decreases the basicity of the adjacent amino group.

Hyperconjugation and the Gauche Effect: As detailed in section 4.2.2, the most significant stereoelectronic influence is the gauche effect. This is driven by the stabilizing hyperconjugative interaction between the σ orbitals of adjacent C-H bonds and the low-lying σ* anti-bonding orbital of the C-F bond. wikipedia.orgresearchgate.net This σ → σ* donation stabilizes gauche conformations, often making them the most populated conformers in the equilibrium mixture. This conformational preference is a powerful tool in molecular design, as it allows for the control of the molecule's shape in a predictable manner. researchgate.netresearchgate.net

Table 2: Summary of Fluorine's Stereoelectronic Effects

| Effect | Description | Consequence for this compound |

|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density through σ-bonds. | Decreased basicity of the amine group; polarization of C-C and C-H bonds. |

| Gauche Effect | Stabilization of gauche rotamers. | Preference for conformations where the F atom is gauche to other substituents. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of 2-Fluorobutan-1-amine in solution. By analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the atomic connectivity and stereochemical arrangement can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. The presence of the electronegative fluorine atom and the amine group induces distinct chemical shifts, allowing for the assignment of each nucleus.

In the ¹H NMR spectrum, each unique proton environment gives rise to a distinct signal. The protons on the carbon bearing the amine group (C1) are diastereotopic due to the adjacent chiral center (C2) and would be expected to appear as separate multiplets. The proton on the chiral center (C2-H) would exhibit complex splitting due to coupling with the adjacent fluorine atom and protons on C1 and C3.

In the proton-decoupled ¹³C NMR spectrum, four distinct signals are expected, corresponding to the four carbon atoms in the butane (B89635) chain. The chemical shifts are significantly influenced by the attached functional groups. The carbon bonded to fluorine (C2) will appear at a characteristically downfield-shifted position and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted for CDCl₃ solvent.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity & Coupling (Hz) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹³C-F Coupling (Hz) |

| C1 (-CH₂NH₂) | ~2.8 - 3.0 | Diastereotopic Multiplets | ~45 - 50 | ²JCF ≈ 15 - 25 |

| C2 (-CHF-) | ~4.5 - 4.8 | Doublet of Multiplets (¹JHF ≈ 45-50) | ~90 - 95 | ¹JCF ≈ 165 - 180 |

| C3 (-CH₂-) | ~1.6 - 1.8 | Diastereotopic Multiplets | ~25 - 30 | ²JCF ≈ 18 - 25 |

| C4 (-CH₃) | ~0.9 - 1.1 | Triplet (JHH ≈ 7) | ~10 - 15 | ³JCF ≈ 4 - 6 |

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and informative technique for characterizing fluorinated compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be highly characteristic of a fluorine atom attached to a secondary alkyl carbon. This signal would be split into a complex multiplet due to coupling with protons on C2, C1, and C3. nih.gov The large chemical shift dispersion in ¹⁹F NMR makes it an ideal tool for reaction monitoring. For instance, during a synthetic sequence to install the fluorine atom, the appearance of the characteristic signal for this compound and the disappearance of the signal for a fluorinating agent or fluorinated precursor could be tracked in real-time to determine reaction kinetics and endpoint. The low probability of peak overlap and the quantitative nature of the technique make it superior to other methods in many process chemistry applications. nih.gov

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal the spin-spin coupling network between adjacent protons. Cross-peaks would be expected between the protons on C1 and C2, C2 and C3, and C3 and C4, confirming the butane backbone connectivity.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the ¹H signal of each group to its corresponding ¹³C signal (e.g., C1-H to C1, C2-H to C2, etc.), allowing for the definitive assignment of the carbon skeleton based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It could be used to further confirm assignments, for example, by showing a correlation between the protons on C4 and the carbon at C2.

Together, these techniques provide a robust and definitive method for the complete structural assignment of this compound in solution. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and elemental formula of a compound and offers insights into its structure through the analysis of fragmentation patterns.

For this compound (C₄H₁₀FN), the molecular weight is 91.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 91. Consistent with the nitrogen rule , the presence of a single nitrogen atom results in an odd nominal molecular mass. libretexts.orglibretexts.org

The fragmentation of the molecular ion is predictable based on the established behavior of aliphatic amines. The most significant fragmentation pathway is typically alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgnih.gov This process results in the formation of a stable, resonance-stabilized iminium cation.

Predicted Fragmentation Pathways:

Alpha-Cleavage (loss of ethyl-fluoride radical): The primary fragmentation would be the cleavage of the C1-C2 bond, leading to the loss of a CH₃CH₂CHF• radical. This would produce the base peak at m/z 30 , corresponding to the [CH₂=NH₂]⁺ ion.

Loss of HF: Elimination of a neutral hydrogen fluoride (B91410) molecule (mass 20) from the molecular ion could lead to a peak at m/z 71 .

Loss of Methyl Radical: Cleavage of the C3-C4 bond would result in the loss of a methyl radical (•CH₃, mass 15) to give a fragment at m/z 76 .

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 91 | [C₄H₁₀FN]⁺ | Molecular Ion (M⁺) |

| 76 | [C₃H₇FN]⁺ | M⁺ - •CH₃ |

| 71 | [C₄H₉N]⁺ | M⁺ - HF |

| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ (Alpha-cleavage) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying key functional groups. scifiniti.com While a full vibrational assignment would require computational analysis, the characteristic absorption bands for the primary amine and C-F bond are readily identifiable.

N-H Vibrations: As a primary amine, this compound would exhibit two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretches. An N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ region. scifiniti.com

C-H Vibrations: C-H stretching vibrations from the alkyl chain would appear just below 3000 cm⁻¹.

C-F Vibration: A strong C-F stretching band is expected in the fingerprint region, typically between 1150 and 1000 cm⁻¹. This band is often one of the most intense in the IR spectrum of a fluoroalkane.

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the carbon skeleton. The study of these vibrational modes at different temperatures could also provide insights into the conformational preferences of the molecule, similar to studies performed on the related compound 2-fluorobutane. scifiniti.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 (two bands) | Medium | Medium |

| C-H Stretch | Alkyl (sp³ C-H) | 2980 - 2850 | Strong | Strong |

| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong | Weak |

| C-F Stretch | Fluoroalkane (-CHF-) | 1150 - 1000 | Strong | Medium |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive analytical method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.gov To perform this analysis, a high-quality single crystal of this compound, or more likely a stable salt thereof (e.g., this compound hydrochloride), would need to be grown.

If a suitable crystal were obtained, X-ray diffraction analysis would provide precise measurements of:

Bond Lengths and Angles: Unambiguously confirming the atomic connectivity and molecular geometry.

Conformation: Revealing the preferred torsional angles of the butane chain in the solid state.

Absolute Configuration: For a chiral, enantiopure sample, the analysis can determine whether the chiral center at C2 has the (R) or (S) configuration.

Intermolecular Interactions: Detailing the hydrogen bonding network involving the amine group and the fluoride or counter-ion, which governs the crystal packing arrangement.

While no experimental crystal structure has been reported for this compound, this technique remains the gold standard for obtaining unequivocal proof of its three-dimensional architecture. nih.gov

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

The stereochemical analysis of chiral compounds such as this compound is critical in many scientific fields, including pharmaceutical development, where the biological activity of enantiomers can differ significantly. ijcrt.org Chromatographic techniques are central to this analysis, providing robust methods for both assessing the chemical purity of a sample and determining its enantiomeric composition. ijcrt.orgnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely adopted methods for the chiral separation of amines and their derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral drugs and intermediates. nih.gov It allows for the separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP), enabling the quantification of individual enantiomer concentrations and thus the determination of enantiomeric excess (ee). nih.govheraldopenaccess.us The determination of enantiomeric ratios for fluoroamines is frequently accomplished using HPLC with a chiral stationary phase. acs.orgacs.org

Direct resolution of enantiomeric compounds like amines can sometimes be challenging, but the use of an appropriate CSP is highly effective. nih.gov Chiral HPLC is often preferred for the separation of 18F-labeled stereoisomers in radiochemistry, despite potential activity loss, because it circumvents the complexities of asymmetric synthesis. rsc.org The method's high resolution, sensitivity, and broad applicability make it invaluable for purity and enantiomeric excess assessment. nih.gov

Research on chiral β-fluoroamines has demonstrated the successful application of HPLC with chiral stationary phases for determining enantiomeric excess. nih.govnih.gov For instance, the analysis of various β-fluoroamines has been consistently performed using chiral phase HPLC, achieving excellent enantioselectivities, often exceeding 96-98% ee. nih.gov

| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference Finding |

|---|---|---|---|---|

| β-Fluoroamines | Not specified | Not specified | Not specified | Enantiomeric excess determined using chiral stationary phase HPLC, with values often >98%. nih.gov |

| γ-Fluoroamines | Chiral Stationary Phase | Not specified | Not specified | Enantiomeric ratios were determined by HPLC. acs.org |

| (S)-2-Aminobutanamide | CROWNPAK CR (+) | 0.05% Perchloric acid solution | UV at 200 nm | A reverse-phase chiral HPLC method was developed for determining the (R)-isomer content. asianpubs.org |

| β-Fluoroamine (from aziridinium) | Not specified | Not specified | Not specified | Enantiomeric ratio determined by HPLC. acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Enantiomers (Applicable to derivatized amines)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. mdpi.com For non-volatile molecules like amines and amino acids, chemical derivatization is required to convert them into volatile derivatives suitable for GC analysis. mdpi.com This process not only improves volatility but also enhances chromatographic peak shape and selectivity. The methods developed for the enantioselective analysis of amino acids are often applicable to other chiral primary amines like this compound after appropriate derivatization.

The derivatization process for amines typically involves a two-step reaction. First, functional groups like carboxyl groups (in amino acids) are esterified, for example, using methanolic HCl. Subsequently, the amino group is acylated or "blocked" using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). nih.govresearchgate.net This acylation step is crucial as it prevents peak tailing and produces a more volatile derivative. Care must be taken during derivatization, as harsh conditions (e.g., high temperatures or acidic/alkaline environments) can sometimes lead to racemization, which would result in an inaccurate determination of the enantiomeric excess. researchgate.netnih.gov

Once derivatized, the resulting diastereomers or enantiomers can be separated on a chiral GC column. researchgate.net Various chiral stationary phases are available, with Chirasil-L-Val and cyclodextrin-based columns like Rt-gammaDEXsa being commonly used for the separation of derivatized amino acid enantiomers. researchgate.netnih.govmdpi.com The separated compounds are then detected by a mass spectrometer, which provides both quantification and structural information, confirming the identity of the analytes. mdpi.com

| Analyte Type | Derivatization Reagents | Chiral GC Column | Key Findings |

|---|---|---|---|

| Amino Acids | Pentafluoropropionic anhydride / Heptafluorobutanol | Chirasil-L-Val | Achieved the best sensitivity, but racemization occurred during derivatization. researchgate.netnih.gov |

| Amino Acids | Methyl chloroformate / Methanol | Rt-gammaDEXsa | No racemization observed, yielding baseline separation for ten proteinogenic amino acids. researchgate.netnih.gov |

| Proline (Amino Acid) | 1. Methanolic HCl (Methylation) 2. Trifluoroacetic anhydride (TFAA) (Acetylation) | CHIRALDEX G-TA | A two-step derivatization prevented racemization and allowed successful enantiomeric separation. |

| Amino Acids | N-trifluoroacetyl-O-alkyl (TFA/alkyl) esters | Lipodex E | Enantioselective two-dimensional GC method proved highly responsive with low detection limits. nih.gov |

Computational Chemistry and Theoretical Modeling of 2 Fluorobutan 1 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical and physical properties.

Density Functional Theory (DFT) has become a vital tool for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. mdpi.com By solving the Kohn-Sham equations, DFT can model molecular orbital interactions with high precision. mdpi.com For 2-Fluorobutan-1-amine, DFT calculations would be employed to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. ugm.ac.id

DFT can also be used to calculate global reactivity descriptors and Fukui functions, which help in predicting the most likely sites for nucleophilic or electrophilic attack. mdpi.commdpi.com This would allow for a detailed analysis of how the electron-withdrawing fluorine atom and the electron-donating amine group influence the reactivity of different parts of the this compound molecule. Functionals like B3LYP are commonly used for such calculations, often in conjunction with various basis sets to ensure accuracy. mdpi.comnih.gov

| Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; likely localized near the amine group. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; influenced by the C-F bond. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity. ugm.ac.id |

| Dipole Moment | A measure of the net molecular polarity. | Predicts intermolecular interactions and solubility. |

| Fukui Functions | Identifies the most reactive sites in a molecule for nucleophilic and electrophilic attack. mdpi.com | Predicts which atoms are susceptible to reaction. |

This table presents typical parameters that would be calculated for this compound using DFT to assess its electronic structure and reactivity.

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) provide a foundational, albeit less correlated, picture of the electronic structure. nih.gov These methods are crucial for obtaining optimized molecular geometries and calculating fundamental properties. For this compound, ab initio calculations could be used to precisely determine bond lengths, bond angles, and dihedral angles. While computationally more demanding than DFT, higher-level ab initio methods (like Møller-Plesset perturbation theory or Coupled Cluster theory) offer even greater accuracy for molecular properties and are often used as benchmarks for other computational techniques.

Prediction of Spectroscopic Parameters (e.g., 19F NMR Chemical Shifts)

Computational methods are increasingly used to reliably predict spectroscopic parameters, which is particularly valuable for the structural elucidation of fluorinated compounds. nih.gov Quantum chemical methods, especially DFT, can predict ¹⁹F NMR chemical shifts with a useful degree of accuracy. nih.govnih.gov The process typically involves optimizing the molecule's geometry and then calculating the NMR shielding tensors.

For reliable predictions, specific functionals and basis sets, such as B3LYP/6-31+G(d,p), are recommended. nih.gov Often, a systematic error exists between computed and experimental values, which can be corrected using scaling factors derived from a dataset of known compounds. nih.govresearchgate.net This approach can help assign chemical shifts to specific fluorine atoms in complex molecules. nih.gov The prediction of the ¹⁹F NMR chemical shift for this compound would be critical for its characterization and for distinguishing it from its isomers. The accuracy of such predictions is often high, with mean absolute deviations of around 2 ppm being achievable. nih.gov

| Computational Method | Basis Set | Mean Absolute Deviation (ppm) | Maximum Error (ppm) |

| B3LYP | 6-31G | 4.0 | 28.0 |

| B3LYP | 6-31+G(d,p) | 2.1 | 6.5 |

| B3LYP | 6-311+G(2d,p) | 1.7 | 6.6 |

This table illustrates the typical accuracy of DFT methods for predicting ¹⁹F NMR chemical shifts for a range of fluorinated compounds, as reported in the literature. nih.gov Such a methodology would be directly applicable to this compound.

Computational Studies of Reaction Mechanisms and Energetics

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, computational studies can identify reactants, products, intermediates, and, crucially, transition states. For this compound, this could involve modeling reactions such as nucleophilic substitution at the carbon bearing the fluorine atom or reactions involving the amine functionality.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility. nih.govchemrxiv.org this compound has several rotatable bonds, leading to a complex landscape of different conformers (rotational isomers).

An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and solving Newton's equations of motion for every atom. nih.gov These simulations, which can span from nanoseconds to microseconds, reveal the relative populations of different conformers, the energy barriers between them, and how the molecule's shape fluctuates over time. researchgate.net Understanding this conformational flexibility is essential, as the specific three-dimensional shape of the molecule can govern its reactivity and interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Amines (Focusing on chemical reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property descriptors of a set of compounds with their observed activity. nih.gov In the context of chemical reactivity for a series of fluorinated amines, a QSAR model could be developed to predict reactivity based on computed molecular descriptors.

The process involves calculating a variety of descriptors for each molecule in a training set, including electronic properties (from DFT, such as HOMO/LUMO energies, partial charges), steric properties (molecular volume, surface area), and lipophilicity (logP). ut.ee These descriptors are then used to build a mathematical model that relates them to an experimentally measured reactivity parameter. Once validated, this model could be used to predict the chemical reactivity of new or untested compounds like this compound without the need for further experiments. researchgate.net Such models are valuable for screening libraries of compounds and for designing molecules with desired reactivity profiles. nih.gov

Rational Design Principles for Fluorinated Amine Synthesis

The strategic synthesis of fluorinated amines like this compound is underpinned by a deep understanding of the stereoelectronic effects of fluorine and the development of selective fluorination methodologies. Rational design principles leverage computational models to predict reaction outcomes and optimize synthetic routes.

The presence of a fluorine atom can significantly influence the reactivity of adjacent functional groups. In the case of this compound, the electron-withdrawing nature of fluorine is known to decrease the basicity of the amine group. This modulation of pKa is a critical consideration in drug design, as it affects the compound's pharmacokinetic profile.

Computational studies play a vital role in predicting the conformational preferences of fluorinated molecules. For this compound, theoretical calculations can elucidate the preferred dihedral angles and the energetic barriers between different rotamers. This conformational control, driven by stereoelectronic interactions such as the gauche effect, is a powerful tool in designing molecules with specific three-dimensional structures to enhance binding to biological targets. The gauche effect, a phenomenon where a gauche conformation is more stable than the anti-conformation, is a notable feature in many fluorinated systems.

Modern synthetic strategies for producing fluorinated amines often involve the late-stage introduction of fluorine to avoid the challenges associated with handling reactive fluorinating agents. Methodologies such as nucleophilic and electrophilic fluorination, as well as deoxyfluorination, are commonly employed. The choice of strategy is often guided by the desired stereochemistry and the compatibility with other functional groups in the molecule. For instance, the synthesis of specific stereoisomers of this compound would necessitate the use of stereoselective fluorination techniques.

Recent advancements have focused on the development of novel reagents and catalytic systems for more efficient and selective fluorination. For example, new fluorinating reagents have been designed for the deoxyfluorination of alcohols and the fluorinative desulfurization of dithiocarbamates, expanding the toolkit for synthesizing complex fluorinated amines. acs.orgnih.gov The rational design of these reagents often involves computational screening to predict their reactivity and selectivity.

The synthesis of fluorinated amines can also be approached by building the carbon skeleton from fluorinated starting materials. This approach is particularly useful when the desired fluorination pattern is not easily accessible through direct fluorination methods. The choice between these different synthetic philosophies depends on the specific target molecule and the availability of starting materials.

To illustrate the impact of fluorination on key molecular properties relevant to synthetic design, the following hypothetical data table compares predicted properties of butan-1-amine with this compound. These values are representative of the expected effects of β-fluorination on an aliphatic amine and are derived from general principles of physical organic chemistry.

| Property | Butan-1-amine | This compound (Predicted) |

| pKa of Conjugate Acid | 10.6 | 9.8 |

| C-N Bond Length (Å) | 1.47 | 1.46 |

| N-H Bond Dissociation Energy (kcal/mol) | 92 | 94 |

| Dipole Moment (Debye) | 1.4 | 2.1 |

This table presents hypothetical data based on established trends of fluorination effects.

Detailed research findings from computational studies on analogous fluorinated compounds provide a foundation for understanding this compound. For example, density functional theory (DFT) calculations are frequently used to predict vibrational frequencies and to analyze noncovalent interactions, which are crucial for understanding the molecule's behavior in different environments. nih.gov Such computational insights are instrumental in the rational design of fluorinated amines with tailored properties for various applications.

Applications in Specialized Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral amines are indispensable components in the asymmetric synthesis of numerous biologically active compounds, including a significant portion of pharmaceuticals and agrochemicals. dicp.ac.cn The specific three-dimensional arrangement (stereochemistry) of these molecules is often crucial for their intended biological function. 2-Fluorobutan-1-amine, by virtue of its stereocenter at the fluorine-bearing carbon, is classified as a chiral building block.

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine can improve metabolic stability, increase binding affinity to target proteins, and modify the acidity or basicity of nearby functional groups. nih.gov In the case of this compound, the fluorine atom is positioned at the β-carbon relative to the amine group. This β-fluoroamine motif is known to lower the basicity (pKa) of the amine, a feature that can be exploited in drug design to mitigate interactions with off-target ion channels and to improve a drug candidate's pharmacokinetic profile. nih.gov